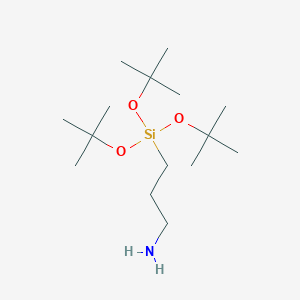
3-(Tri-tert-butoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tri-tert-butoxysilyl)propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to three tert-butoxy groups and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tri-tert-butoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with tri-tert-butoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
3-chloropropylamine+tri-tert-butoxysilane→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Tri-tert-butoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The tert-butoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous acid/base solutions.
Condensation Conditions: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of silanols and eventually siloxanes.
Condensation Products: Cross-linked siloxane networks are formed through condensation reactions.
Scientific Research Applications
3-(Tri-tert-butoxysilyl)propan-1-amine has diverse applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized siloxane polymers and coatings.
Organic Synthesis:
Surface Modification: It is employed in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and chemical resistance.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
Mechanism of Action
The mechanism of action of 3-(Tri-tert-butoxysilyl)propan-1-amine involves the interaction of its functional groups with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the silicon-containing groups can participate in covalent bonding and cross-linking reactions. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propan-1-amine: Similar in structure but with methoxy groups instead of tert-butoxy groups.
3-(Triethoxysilyl)propan-1-amine: Contains ethoxy groups instead of tert-butoxy groups.
3-(Triisopropoxysilyl)propan-1-amine: Contains isopropoxy groups instead of tert-butoxy groups.
Uniqueness
3-(Tri-tert-butoxysilyl)propan-1-amine is unique due to the presence of bulky tert-butoxy groups, which can provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Properties
CAS No. |
921605-23-4 |
|---|---|
Molecular Formula |
C15H35NO3Si |
Molecular Weight |
305.53 g/mol |
IUPAC Name |
3-[tris[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-13(2,3)17-20(12-10-11-16,18-14(4,5)6)19-15(7,8)9/h10-12,16H2,1-9H3 |
InChI Key |
XKQXZSHRPUFBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](CCCN)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















